2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone
Overview
Description
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone is an organic compound with the molecular formula C10H20O5. It is also known by its synonyms such as (2,2,6,6-Tetramethylol)cyclohexanol and 1,1,3,3-Tetra(hydroxymethyl)cyclohexan-2-ol . This compound is characterized by the presence of four hydroxymethyl groups attached to a cyclohexanone ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone typically involves the reaction of cyclohexanone with formaldehyde under basic conditions. The process can be summarized as follows:
Starting Materials: Cyclohexanone and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: Cyclohexanone is reacted with an excess of formaldehyde in an aqueous solution of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound follow similar principles but are optimized for large-scale production. This includes the use of continuous reactors and efficient separation techniques to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of resins, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone involves its ability to undergo various chemical transformations due to the presence of multiple reactive hydroxymethyl groups. These groups can participate in hydrogen bonding, nucleophilic substitution, and other reactions, making the compound highly versatile. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: Similar in structure but lacks the hydroxymethyl groups.
Cyclohexanemethanol: Contains a cyclohexane ring with a single hydroxymethyl group.
2-Hydroxymethyl-1,3-propanediol: Contains hydroxymethyl groups but lacks the cyclohexanone ring.
Uniqueness
2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanone is unique due to the presence of four hydroxymethyl groups attached to a cyclohexanone ring. This unique structure imparts distinct chemical reactivity and versatility, making it valuable in various fields of research and industry .
Properties
IUPAC Name |
2,2,6,6-tetrakis(hydroxymethyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h11-14H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHGHWULKDMATC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(C1)(CO)CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278262 | |
Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3232-65-3 | |
Record name | NSC6835 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6835 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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